molecular formula C12H17NO2 B11063587 N-[2-(2,5-dimethylphenoxy)ethyl]acetamide

N-[2-(2,5-dimethylphenoxy)ethyl]acetamide

Cat. No.: B11063587
M. Wt: 207.27 g/mol
InChI Key: AYAKTKJZEOSJHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an ethyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]acetamide typically involves the reaction of 2,5-dimethylphenol with ethyl bromoacetate to form 2-(2,5-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions usually involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(2,5-dimethylphenoxy)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenoxy group and the presence of an acetamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]acetamide

InChI

InChI=1S/C12H17NO2/c1-9-4-5-10(2)12(8-9)15-7-6-13-11(3)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)

InChI Key

AYAKTKJZEOSJHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.